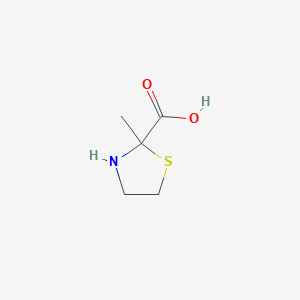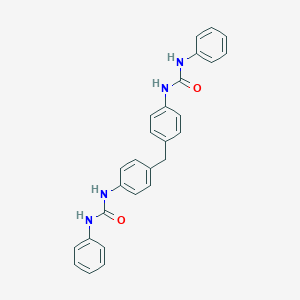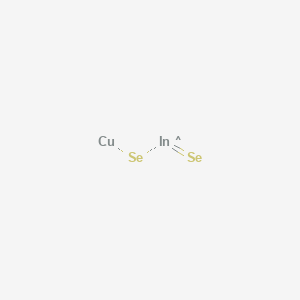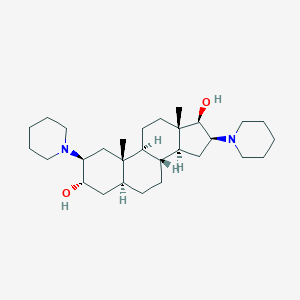
三酸化マンガンチタン
説明
Manganese titanium trioxide (MnTiO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a ceramic material that exhibits ferroelectricity, antiferromagnetism, and photocatalytic activity, making it a promising candidate for use in electronics, energy storage, and environmental remediation.
科学的研究の応用
光触媒材料
三酸化マンガンチタンは、光触媒材料の合成に使用できます。 これらの材料は、マンガンで修飾された二酸化チタンをベースにしており、その物理化学的特性と光触媒特性は、さまざまなマンガン濃度と熱処理温度で研究できます .
金属酸化物ナノ粒子
三酸化マンガンチタンは、金属酸化物ナノ粒子(MONPs)の製造に使用できます。 MONPsは、光学デバイス、浄化システム、生体医用システム、光触媒、光起電などの幅広い用途があります . MONPsの表面積、形状、サイズ、安定性、結晶性、耐食性、導電率、光触媒活性などの特性は、合成中に制御できます .
水系充電式亜鉛イオン電池(AZIBs)
三酸化マンガンチタンを含むマンガン系材料は、その高い理論的比容量、非毒性、低コストにより、AZIBs向けの有望な電極材料です . それらは、形態工学、ドーピング、および他の材料との複合などの方法を通じて、亜鉛イオン貯蔵特性を向上させるために使用できます .
イオン交換
三酸化マンガンチタンは、イオン交換特性を持つことが示されています。 たとえば、固相反応結晶化法によって調製されたリチウムマンガンチタン酸化物(LiMn0.25TiO3)は、Li+に対して4.3mmol/gのイオン交換容量を持つことが示されています .
Safety and Hazards
When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .
将来の方向性
作用機序
Target of Action
Manganese titanium trioxide, also known as Manganese(II) titanate, is a compound that primarily targets photocatalytic processes . It’s used in the degradation of many organic pollutants . The compound’s primary targets are the semiconductor materials used in photocatalysts .
Mode of Action
Manganese titanium trioxide interacts with its targets through a process of photocatalysis . The compound, when modified with manganese, has been shown to ensure the preparation of nanopowders with a specific free surface area . This modification increases the photocatalytic activity (PCA) under illumination with visible light, exceeding the PCA of unmodified TiO2 .
Biochemical Pathways
The biochemical pathways affected by manganese titanium trioxide primarily involve the oxidation of Mn II salts or reduction of MnO2 . These processes are crucial in the formation of biogenic manganese oxides (BioMnOx), which have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of manganese titanium trioxide.
Result of Action
The result of manganese titanium trioxide’s action is the degradation of organic pollutants . The compound’s high photocatalytic activity, especially when modified with manganese, allows it to effectively break down many types of organic pollutants .
Action Environment
The action of manganese titanium trioxide is influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on illumination with visible light . Additionally, the compound’s action can be influenced by the concentration of manganese used for modification and the heat treatment temperatures .
特性
IUPAC Name |
manganese(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOTKANSDQAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923329 | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.803 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-74-5 | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Manganese Titanium Trioxide (MnTiO₃) in the thermochemical cycle for hydrogen production?
A1: Manganese Titanium Trioxide (MnTiO₃) is a product formed during the initial step of the thermochemical cycle []. Sodium Manganate (NaMnO₂) reacts with Titanium Dioxide (TiO₂) at high temperatures to produce Sodium Titanate (Na₂TiO₃), Manganese Titanium Trioxide (MnTiO₃), and Oxygen (O₂). The MnTiO₃, along with Na₂TiO₃, then reacts with Sodium Hydroxide (NaOH) and steam to regenerate Sodium Manganate (NaMnO₂) and Titanium Dioxide (TiO₂), completing the cycle and releasing hydrogen gas (H₂).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)





